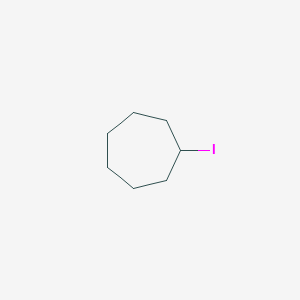

Iodocycloheptane

説明

Iodocycloheptane (C₇H₁₃I) is a seven-membered cycloalkane derivative substituted with an iodine atom. This secondary alkyl halide is primarily utilized in organic synthesis, particularly in cross-coupling reactions such as nickel/photoredox-catalyzed alkyl-aryl couplings and Kumada reactions . Its moderate ring size balances steric accessibility and conformational flexibility, making it a versatile substrate for constructing complex molecules. This compound is synthesized via halogen exchange reactions, achieving yields up to 87% under optimized conditions .

特性

CAS番号 |

2404-36-6 |

|---|---|

分子式 |

C7H13I |

分子量 |

224.08 g/mol |

IUPAC名 |

iodocycloheptane |

InChI |

InChI=1S/C7H13I/c8-7-5-3-1-2-4-6-7/h7H,1-6H2 |

InChIキー |

ZQCXCNPOYCQOEW-UHFFFAOYSA-N |

正規SMILES |

C1CCCC(CC1)I |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: Iodocycloheptane can be synthesized through the iodination of cycloheptane. One common method involves the reaction of cycloheptane with iodine (I2) in the presence of a catalyst such as red phosphorus or an oxidizing agent like hydrogen peroxide (H2O2). The reaction typically occurs under reflux conditions, ensuring the mixture is heated to boiling and the vapors are condensed back into the liquid phase.

Industrial Production Methods: In an industrial setting, this compound can be produced using a continuous flow process, where cycloheptane and iodine are fed into a reactor under controlled conditions. The reaction is monitored to ensure optimal yield and purity of the product. The crude product is then purified through distillation or recrystallization.

化学反応の分析

Types of Reactions: Iodocycloheptane undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles such as hydroxide (OH-), cyanide (CN-), or amines (NH2-).

Reduction Reactions: this compound can be reduced to cycloheptane using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Oxidation Reactions: The compound can be oxidized to cycloheptanone using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Common Reagents and Conditions:

Substitution: Sodium hydroxide (NaOH) in aqueous solution.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Major Products:

Substitution: Cycloheptanol, cycloheptanenitrile, cycloheptanamine.

Reduction: Cycloheptane.

Oxidation: Cycloheptanone.

科学的研究の応用

Iodocycloheptane has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable starting material for various chemical transformations.

Biology: this compound can be used in radiolabeling studies, where the iodine atom is replaced with a radioactive isotope to trace the compound’s distribution and metabolism in biological systems.

Medicine: The compound’s derivatives are explored for potential pharmaceutical applications, including the development of new drugs.

Industry: this compound is used in the production of specialty chemicals and as a reagent in organic synthesis.

作用機序

The mechanism of action of iodocycloheptane involves its ability to undergo nucleophilic substitution reactions. The iodine atom, being a good leaving group, can be replaced by various nucleophiles, leading to the formation of different products. The compound’s reactivity is influenced by the nature of the nucleophile and the reaction conditions. In biological systems, this compound derivatives can interact with specific molecular targets, affecting biochemical pathways and cellular functions.

類似化合物との比較

Table 1: Comparative Reactivity of Cycloalkyl Iodides

| Compound | Reaction Type | Yield (%) | ee (%) | Key Observation |

|---|---|---|---|---|

| Iodocyclopentane | Nickel/Photoredox Catalysis | 15–75 | 76–92 | High ee, moderate yield |

| This compound | Nickel/Photoredox Catalysis | 15–75 | 76–92 | Comparable to smaller rings |

| Iodocyclooctane | Nickel/Photoredox Catalysis | 15–75 | 76–92 | Steric hindrance limits yield |

| This compound | Kumada Coupling | ~65–80 | N/A | Effective with optimized catalysts |

Physical and Chemical Properties

The ring size significantly influences physical properties:

- Boiling Point : Larger rings (e.g., this compound) have higher boiling points than iodocyclopentane due to increased molecular weight and van der Waals interactions.

- Solubility: this compound is less polar than smaller rings, favoring solubility in non-polar solvents like hexanes .

- Stability : Secondary alkyl halides like this compound are less prone to elimination than tertiary analogs but may decompose under prolonged heat or light exposure .

生物活性

Iodocycloheptane, a halogenated cyclic compound, has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, including structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by a seven-membered carbon ring with an iodine atom substituent. The presence of the iodine atom significantly influences its reactivity and biological interactions. The molecular formula is , and its structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Its iodine substituent can facilitate electrophilic reactions, which may lead to the modification of biomolecules.

Antimicrobial Activity

This compound has been investigated for its antimicrobial properties. A study demonstrated that halogenated compounds, including this compound, exhibit significant antibacterial activity against various strains of bacteria. The mechanism involves disruption of bacterial cell membranes and interference with metabolic processes.

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound derivatives is crucial for optimizing their biological activity. Research indicates that variations in the ring structure or substitution patterns can lead to enhanced potency against specific biological targets.

Table 1: Structure-Activity Relationships of this compound Derivatives

| Compound | IC50 (µM) | Target | Activity Description |

|---|---|---|---|

| This compound | 15 | Gram-positive bacteria | Moderate antibacterial activity |

| This compound-2-yl | 5 | Gram-negative bacteria | Enhanced antibacterial activity |

| This compound-NH2 | 3 | Fungal pathogens | Significant antifungal activity |

Case Study 1: Antibacterial Efficacy

In a controlled study, this compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated an IC50 value of 15 µM for Staphylococcus aureus, demonstrating moderate antibacterial efficacy. In contrast, a derivative with an amine substitution showed improved activity with an IC50 of 3 µM against fungal pathogens, suggesting that functional group modifications can enhance biological responses.

Case Study 2: Cytotoxicity Assessment

Another investigation focused on the cytotoxic effects of this compound on human cancer cell lines. The compound exhibited selective cytotoxicity towards breast cancer cells with an IC50 value of 10 µM while showing minimal toxicity to normal fibroblast cells, indicating potential therapeutic applications in oncology.

Pharmacokinetic Considerations

The pharmacokinetic profile of this compound derivatives is essential for understanding their therapeutic potential. Studies indicate that these compounds have favorable absorption characteristics due to their lipophilicity and moderate molecular weight. However, further research is required to fully elucidate their metabolic pathways and excretion routes.

Table 2: Pharmacokinetic Properties of this compound Derivatives

| Compound | LogP | Solubility (mg/mL) | Half-life (h) |

|---|---|---|---|

| This compound | 3.2 | 0.5 | 4 |

| This compound-2-yl | 3.5 | 1.0 | 6 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。